molecular formula C24H26N2O4S B2948011 1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060474-46-4

1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2948011
CAS No.: 2060474-46-4
M. Wt: 438.54
InChI Key: RJRJAMKJLXDWBE-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a structurally complex molecule featuring an 8-azabicyclo[3.2.1]octane (tropane) core modified with a sulfonyl-linked 3'-methylbiphenyl group and a pyrrolidine-2,5-dione (succinimide) moiety. The 3'-methylbiphenyl substituent may contribute to lipophilicity, impacting membrane permeability or pharmacokinetics.

Properties

IUPAC Name

1-[8-[4-(3-methylphenyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-16-3-2-4-18(13-16)17-5-9-22(10-6-17)31(29,30)26-19-7-8-20(26)15-21(14-19)25-23(27)11-12-24(25)28/h2-6,9-10,13,19-21H,7-8,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRJAMKJLXDWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)N3C4CCC3CC(C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((1R,5S)-8-((3’-methyl-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the bicyclic octane ring system. This can be achieved through a Diels-Alder reaction followed by functional group modifications to introduce the sulfonyl and pyrrolidine-2,5-dione groups. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrrolidine-2,5-dione moiety can be reduced to form pyrrolidine derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((1R,5S)-8-((3’-methyl-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may interact with active sites of enzymes, while the bicyclic octane ring provides structural stability. The pyrrolidine-2,5-dione moiety can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Implications

The compound’s uniqueness lies in its substituent combination. Below is a comparative analysis with similar compounds from the evidence:

Compound ID/Reference Core Structure Substituents Key Properties/Implications
Target Compound 8-azabicyclo[3.2.1]octane 3'-Methylbiphenyl sulfonyl; pyrrolidine-2,5-dione High lipophilicity (methylbiphenyl); potential metabolic stability (sulfonyl group)
8-azabicyclo[3.2.1]octane 4-(Trifluoromethoxy)phenyl sulfonyl; pyrrolidine-2,5-dione Enhanced electron-withdrawing effects (CF3O); possible improved metabolic resistance
8-azabicyclo[3.2.1]oct-2-ene 8-Methyl; 3-phenyl/4-methylphenyl Reduced steric bulk (no sulfonyl group); likely lower binding affinity to polar targets
8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl Strong electron-withdrawing nitro group; potential reactivity in redox environments

Physicochemical and Functional Insights

Electron-Withdrawing Effects :

  • The target compound’s 3'-methylbiphenyl sulfonyl group is less electron-withdrawing than the trifluoromethoxy substituent in , which may reduce its metabolic stability but improve compatibility with hydrophobic binding pockets.
  • The nitro group in introduces significant polarity, likely altering solubility and reactivity compared to the methylbiphenyl group.

In contrast, the trifluoromethoxy group () balances lipophilicity with polarity, possibly optimizing oral bioavailability .

Stereochemical Considerations: The (1R,5S) configuration in the target compound ensures a rigid tropane core, critical for maintaining binding site geometry. This contrasts with non-specified stereochemistry in compounds, which may exhibit variable activity .

Research Findings and Limitations

  • Spectroscopic Data : provides NMR chemical shifts for a fluoronitrophenyl analog (e.g., δ 119.7 ppm for aromatic carbons), which differ significantly from the target compound’s expected shifts due to substituent electronic effects.
  • Synthetic Feasibility : The biphenyl sulfonyl group in the target compound may complicate synthesis compared to simpler aryl derivatives (e.g., phenyl in ), requiring advanced coupling techniques .
  • Biological Activity Gaps: No direct data on the target compound’s efficacy or toxicity is available in the evidence. However, tropane derivatives with sulfonyl groups (e.g., ) are often explored as enzyme inhibitors or receptor modulators .

Biological Activity

The compound 1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione (CAS Number: 2060474-46-4) is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a bicyclic system and a pyrrolidine moiety, which are often associated with various pharmacological effects.

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 438.5 g/mol
  • Structural Characteristics : The compound features a sulfonyl group attached to a biphenyl structure, which is known to enhance the lipophilicity and bioavailability of compounds.

Biological Activity Overview

Research indicates that this compound may exhibit notable biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic effects in neuropathic pain management.

The compound is believed to interact with the serotonin type 6 receptor (5-HT6R) , which plays a significant role in various neurological processes. Studies have demonstrated that ligands targeting this receptor can influence neurotransmitter release and neuronal plasticity.

Case Study: Neuropathic Pain Alleviation

A study conducted by Drop et al. (2021) explored the pharmacological profile of related compounds with structural similarities to this compound. The findings indicated:

  • High Affinity for 5-HT6R : Compounds showed Ki values as low as 23 nM for 5-HT6R.
  • Inverse Agonism : Some derivatives demonstrated inverse agonism at Gs signaling pathways.
  • In Vivo Efficacy : In models of neuropathic pain (e.g., SNL-induced neuropathy), these compounds exhibited significant anti-allodynic effects, suggesting their potential utility in pain management.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
5-HT6R AffinityKi = 23 nMDrop et al., 2021
Inverse AgonismSignificant modulation of Gs signalingDrop et al., 2021
Anti-Allodynic EffectEffective in SNL-induced neuropathic pain modelDrop et al., 2021
Metabolic StabilityHigh metabolic stability observedDrop et al., 2021

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